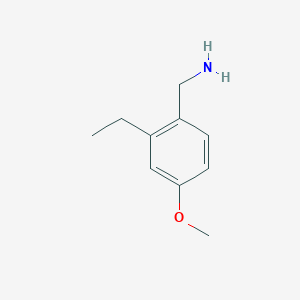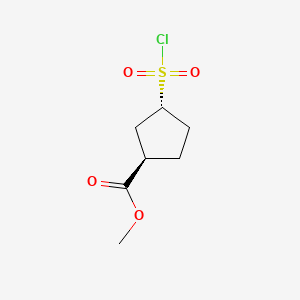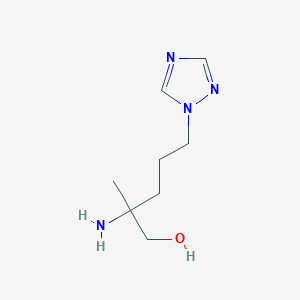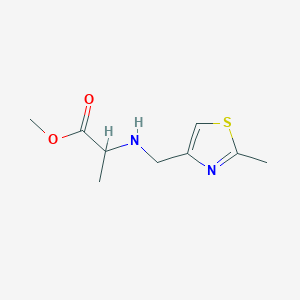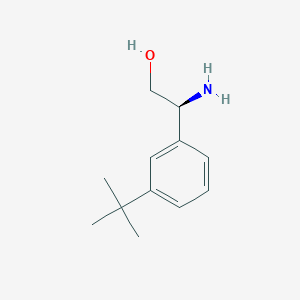
(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tert-butyl-substituted benzene derivative.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions and improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the amino group produces an amine.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which (s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-2-Amino-2-phenylethan-1-ol: Lacks the tert-butyl group, resulting in different reactivity and biological activity.
(s)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol: Similar structure but with the tert-butyl group in a different position, affecting its chemical properties.
Uniqueness
The presence of the tert-butyl group in (s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-6-4-5-9(7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
ARTWTZMLDJHIHT-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=CC(=C1)[C@@H](CO)N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


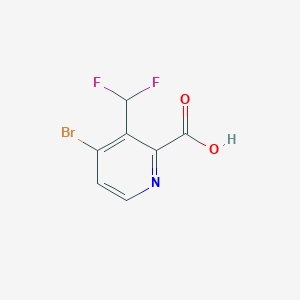
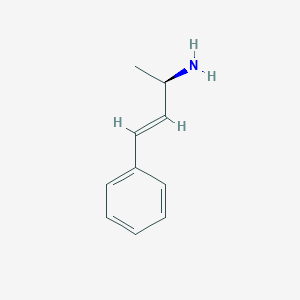

![[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)

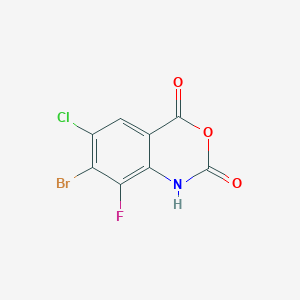

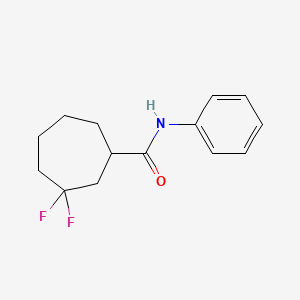
![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
